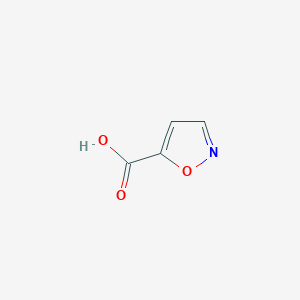

Isoxazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQJAUWHSUTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366185 | |

| Record name | Isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21169-71-1 | |

| Record name | Isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoxazole-5-carboxylic Acid from 5-Trichloromethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry, from its precursor, 5-trichloromethylisoxazole. The core of this process lies in the controlled hydrolysis of the trichloromethyl group, a transformation that requires careful consideration of reaction conditions to ensure the integrity of the isoxazole ring.

Introduction

This compound and its derivatives are key intermediates in the development of a wide range of pharmaceutical agents. The synthesis of this scaffold from 5-trichloromethylisoxazole presents a direct and efficient route. The primary chemical challenge in this conversion is the hydrolysis of the robust trichloromethyl group to a carboxylic acid. While the hydrolysis of trichloromethyl groups is a known transformation, its application to the isoxazole ring system is noteworthy due to the potential for ring-opening under harsh hydrolytic conditions. This guide details a reliable protocol for this synthesis, focusing on an acid-catalyzed methodology that preserves the structural integrity of the isoxazole core.

Reaction Pathway and Mechanism

The overall transformation involves the conversion of the 5-trichloromethyl group of the isoxazole into a carboxylic acid functional group. This is typically achieved through an acid-catalyzed hydrolysis reaction.

The mechanism of the acid-catalyzed hydrolysis of the trichloromethyl group is believed to proceed through the protonation of one of the chlorine atoms, facilitating its departure as a chloride ion and forming a dichlorocarbocation. This cation is then attacked by water, and subsequent steps of deprotonation and further hydrolysis of the remaining chlorine atoms lead to the formation of an unstable trichloromethanol intermediate, which readily eliminates HCl to form the corresponding acyl chloride. The acyl chloride is then rapidly hydrolyzed to the final carboxylic acid.

Experimental Protocol

The following protocol is based on established principles of trichloromethyl group hydrolysis, adapted for the specific substrate while considering the stability of the isoxazole ring.[1]

Materials:

-

5-Trichloromethylisoxazole

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-trichloromethylisoxazole.

-

Addition of Acid: Slowly and carefully add concentrated sulfuric acid to the flask while stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

Heating: Heat the reaction mixture to a temperature of 80-100°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 5-trichloromethylisoxazole.

| Parameter | Value | Reference |

| Reactant | 5-Trichloromethylisoxazole | |

| Product | This compound | |

| Molecular Weight ( g/mol ) | 186.42 | |

| Molecular Weight ( g/mol ) | 127.07 | |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | German Patent DE3212137A1 |

| Reaction Temperature (°C) | 80 - 100 | General procedure for CCl₃ hydrolysis |

| Reaction Time (h) | 2 - 6 (monitor by TLC/HPLC) | Estimated based on similar reactions |

| Typical Yield (%) | > 70% (expected) | Based on analogous transformations |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.

Logical Relationship of Reagents and Conditions

The diagram below outlines the logical relationship between the reagents and the critical reaction conditions required for the successful synthesis.

Conclusion

The synthesis of this compound from 5-trichloromethylisoxazole via acid-catalyzed hydrolysis is a viable and efficient method. The key to a successful synthesis is the careful control of reaction conditions, particularly the use of a strong acid catalyst and appropriate temperature management, to facilitate the hydrolysis of the trichloromethyl group without promoting the degradation of the isoxazole ring. This technical guide provides a solid foundation for researchers and professionals in the field of drug development to produce this important synthetic intermediate. Further optimization of reaction parameters may lead to improved yields and reduced reaction times.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Isoxazole-5-carboxylic acid (CAS No: 21169-71-1). This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, offering quantitative data, detailed experimental methodologies, and logical workflows to facilitate its application in the laboratory.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a carboxylic acid group at the 5-position.[1] Its chemical structure lends it stability from the isoxazole ring and reactivity via the carboxylic acid moiety, making it a valuable building block in medicinal chemistry.[1] The compound typically appears as a white to slightly yellow powder and is sensitive to moisture, necessitating careful handling and storage in a dry, dark environment at room temperature.[1][2][3]

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 113.07 g/mol | [1][2][3][4][5][6] |

| Appearance | White to slightly yellow powder | [1][2][3][7] |

| Melting Point | 144-148 °C | [1][3][4][8][9] |

| Boiling Point | 211.74 °C (estimate) | [1][3][9] |

| Density | 1.5808 g/cm³ (estimate) | [1][3][9] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble | [1][2][3][9][10] |

| pKa | 2.29 ± 0.10 (Predicted) | [1][2][3] |

| LogP | 0.3728 (Calculated) | [11] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for drug development. The following sections detail generalized, yet comprehensive, experimental protocols for measuring the pKa, LogP, and solubility of acidic compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[12]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1]

-

Magnetic stirrer and stir bar.

-

Burette (50 mL).

-

Beaker (100 mL).

-

This compound sample.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution.[1]

-

Potassium Chloride (KCl) for maintaining ionic strength.[1]

-

Deionized water.

-

Nitrogen gas supply.[1]

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM.[1]

-

Ionic Strength Adjustment: Add a sufficient amount of 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[1]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.[1]

-

Initial Acidification: If necessary, adjust the initial pH of the solution to approximately 1.8-2.0 by adding 0.1 M HCl.[1]

-

Titration: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and begin stirring. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of NaOH added.[1]

-

Endpoint: Continue the titration until the pH reaches approximately 12-12.5.[1]

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point (the point where half the volume of NaOH required to reach the inflection point has been added).[7] For higher accuracy, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4). The concentrations of the compound in each phase are measured after equilibrium is reached, and the LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus and Reagents:

-

Separatory funnels or centrifuge tubes with screw caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

UV-Vis Spectrophotometer or HPLC system for concentration analysis.

-

n-Octanol (pre-saturated with water/buffer).

-

Water or pH 7.4 phosphate buffer (pre-saturated with n-octanol).[13]

-

This compound sample.

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for at least 24 hours and then allowing them to separate.[13][14]

-

Sample Addition: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the funnel.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow the system to reach equilibrium.[15]

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.[14]

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The LogP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water) at a constant temperature. The concentration of the compound in the resulting saturated solution is then determined.

Apparatus and Reagents:

-

Vials or flasks with screw caps.

-

Constant temperature shaker bath.[4]

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm).[4]

-

Analytical balance.

-

UV-Vis Spectrophotometer or HPLC system.

-

This compound solid.

-

Deionized water.

Procedure:

-

Equilibration: Add an excess amount of solid this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is essential.[4]

-

Saturation: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Centrifuge the sample or filter the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution free of any solid particles.[4]

-

Quantification: Accurately dilute the saturated solution with the solvent as needed to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the compound in the diluted solution using a validated analytical method like UV-Vis spectrophotometry (against a standard calibration curve) or HPLC.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Role in Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules with a wide range of biological activities. The isoxazole scaffold is present in numerous approved drugs, and its derivatives are actively investigated for antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[10][16][17][18]

Synthetic Pathways

The synthesis of this compound and its derivatives can be achieved through several routes. The following diagrams illustrate two common synthetic approaches.

Role as a Synthetic Building Block

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material for creating libraries of compounds for drug screening.

Workflow for Physicochemical Profiling in Drug Discovery

A logical workflow is essential for efficiently characterizing a new chemical entity. The following diagram outlines the process from initial synthesis to comprehensive physicochemical profiling.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. web.williams.edu [web.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Isoxazole-5-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carboxylic acid, a heterocyclic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid isoxazole scaffold is a key feature in a variety of biologically active molecules. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a representative synthetic protocol for a related analogue, and an illustrative signaling pathway for one of its biologically significant derivatives.

Core Data and Physicochemical Properties

This compound is a white to slightly yellow powder.[2][3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21169-71-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₃NO₃ | [1][3][4] |

| Molecular Weight | 113.07 g/mol | [1][4][6] |

| Melting Point | 144-148 °C | [3][7] |

| Boiling Point | 211.74 °C (estimate) | [3] |

| Density | 1.5808 (estimate) | [3] |

| pKa | 2.29 ± 0.10 (Predicted) | [2][3] |

| Water Solubility | Slightly soluble | [2][3][7] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid[8]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

-

Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

-

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Heat the mixture to 110 °C, simultaneously removing the ethanol formed during the reaction.

-

After cooling, filter the resulting precipitate and wash with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

-

Dissolve the intermediate P1 in ethanol.

-

Add the solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the excess ethanol.

-

Filter the resulting precipitate, wash with water, and dry.

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

-

Dissolve the solid intermediate P2 in a 10% sodium hydroxide (NaOH) solution.

-

Heat the mixture to 70 °C.

-

Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.

-

Filter the final precipitate, wash with water, and dry to yield the product.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for direct biological activity, its derivatives are prominent in pharmacological research. A significant area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10][11]

The COX-2 enzyme is typically induced during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[11][12] Many isoxazole-containing compounds, such as Valdecoxib, are designed as selective COX-2 inhibitors.

The mechanism involves the isoxazole derivative binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering. This blockage inhibits the synthesis of prostaglandin H₂, the precursor to various pro-inflammatory prostaglandins.

References

- 1. This compound (21169-71-1) for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 21169-71-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. This compound 97 21169-71-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isoxazole-5-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Isoxazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra in reviewed databases and literature, this guide presents high-quality predicted spectral data. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Data Presentation: Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on computational algorithms that factor in the distinct electronic environments of the nuclei within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | 8.65 | Doublet | 1H | J(H3, H4) = 1.8 |

| H4 | 7.50 | Doublet | 1H | J(H4, H3) = 1.8 |

| COOH | ~12-13 | Broad Singlet | 1H | - |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and is often observed as a broad signal that may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C3 | 152.1 |

| C4 | 114.5 |

| C5 | 165.8 |

| COOH | 162.3 |

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton. Chloroform-d (CDCl₃) can also be used, though the acidic proton may be broader or exchange more readily.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.0 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Structure and atom numbering of this compound.

Caption: Logical workflow for NMR-based analysis.

An In-depth Technical Guide on the Solubility and Stability of Isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of pharmacologically active agents and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₃ | [1][2][3] |

| Molecular Weight | 113.07 g/mol | [1][2][3] |

| Appearance | Slightly yellow to white/off-white crystalline solid/powder | [1][4][5] |

| Melting Point | 144-148 °C | [1][5][6] |

| Predicted pKa | 2.29 ± 0.10 | [1][5] |

| CAS Number | 21169-71-1 | [2][3] |

Solubility Profile

The solubility of this compound is a critical factor in its utility for various chemical reactions and biological assays. While precise quantitative data is sparse, a qualitative profile has been established.

Qualitative Solubility

This compound is described as being slightly soluble in water.[1][4][5][6][7] It exhibits moderate to good solubility in polar organic solvents, including:

| Solvent | Qualitative Solubility |

| Water | Slightly Soluble[1][4][5][6][7] |

| Ethanol | Soluble[4][6] |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble[4] |

| Acetone | Moderately Soluble[4] |

| Chloroform | Soluble[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the saturation shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV) is recommended.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its chemical structure, particularly the isoxazole ring and the carboxylic acid functional group.

General Stability and Storage

The isoxazole ring generally imparts good stability to the molecule.[1] However, this compound is reported to be moisture-sensitive, necessitating storage in a dark, dry, and well-sealed container at room temperature.[1][5]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported, information from related isoxazole and carboxylic acid-containing compounds allows for the prediction of potential degradation pathways under stress conditions. A study on 5-hydroxyoxazole-4-carboxylic acid derivatives highlighted their instability towards hydrolytic ring-opening and decarboxylation.[8]

-

Hydrolysis: The isoxazole ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to ring-opened products.

-

Decarboxylation: As with many carboxylic acids attached to heterocyclic rings, thermal stress may induce decarboxylation, resulting in the loss of CO₂.[1]

-

Oxidation: The molecule may be susceptible to degradation in the presence of strong oxidizing agents.

-

Photodegradation: Exposure to UV light could potentially lead to photochemical reactions and decomposition.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS system

-

pH meter

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 8 hours). Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or gently heat for a defined period. Withdraw samples, neutralize with an acid, and analyze.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a set period. Dissolve the stressed solid and analyze.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Analysis:

All stressed samples should be analyzed by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[9][10]

Forced degradation study workflow.

Conclusion

References

- 1. This compound (21169-71-1) for sale [vulcanchem.com]

- 2. 异噁唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 21169-71-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, isoxazole-5-carboxylic acids and their analogues have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their potential as therapeutic agents.

Core Biological Activities

Isoxazole-5-carboxylic acid derivatives have been extensively investigated for a variety of biological activities, with the most significant findings in the areas of anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

A substantial body of evidence highlights the potential of this compound derivatives as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including breast, colon, liver, and ovarian cancers.[1] The anticancer mechanisms are often multifaceted, involving the inhibition of key cellular pathways crucial for tumor growth and survival.

One of the primary mechanisms of action is the inhibition of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, such as ERBB2, C-RAF, and AKT.[4][5] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to the simultaneous disruption of multiple signaling pathways that drive cancer progression.[4][5][6]

Furthermore, some derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[1][2] For instance, certain indole-isoxazole hybrids have been reported to cause G0/G1 phase arrest in liver cancer cells by decreasing the levels of cyclin-dependent kinase 4 (CDK4).[1]

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.[7] This targeted approach offers the potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8]

The anti-inflammatory effects are also linked to the modulation of the NF-κB signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[11][12][13] Inhibition of the NF-κB pathway by isoxazole derivatives can therefore lead to a broad suppression of the inflammatory response.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of microbial pathogens.[14] Antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Antifungal activity has also been reported, for instance, against Aspergillus niger and Candida albicans.[1] The structure-activity relationship studies suggest that the nature and position of substituents on the isoxazole and any associated aromatic rings play a crucial role in determining the antimicrobial potency and spectrum.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of Isoxazole-5-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2e | B16F1 (Melanoma) | 0.079 | [15] |

| 2a | B16F1 (Melanoma) | 7.55 | [15] |

| 2a | Colo205 (Colon) | 40.85 | [15] |

| 2a | HepG2 (Liver) | 15.25 | [15] |

| 2a | HeLa (Cervical) | 25.55 | [15] |

| 2b | HeLa (Cervical) | 0.11 µg/ml | [16] |

| 2a | Hep3B (Liver) | 2.774 µg/ml | [16] |

| 2b | Hep3B (Liver) | 3.621 µg/ml | [16] |

| 2c | MCF7 (Breast) | 1.59 µg/ml | [16] |

Table 2: Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| A13 | 0.064 | 0.013 | 4.92 | [8] |

| 2b | 0.391 µg/ml | - | - | [16] |

| C6 | - | Potent Inhibitor | - | [7] |

| C5 | - | Potent Inhibitor | - | [7] |

| C3 | - | Potent Inhibitor | - | [7] |

Table 3: Antimicrobial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PUB9 | Staphylococcus aureus | < 0.006 | [17] |

| PUB10 | Staphylococcus aureus | 6.25 | [17] |

| A8 | Pseudomonas aeruginosa | 2000 | [8] |

| A9 | Pseudomonas aeruginosa | 2000 | [8] |

| A8 | Klebsiella pneumoniae | 2000 | [8] |

| A8 | Candida albicans | 2000 | [8] |

| A9 | Candida albicans | 2000 | [8] |

| 178d | Escherichia coli | 117 | [18] |

| 178e | Escherichia coli | 110 | [18] |

| 178f | Escherichia coli | 95 | [18] |

| 178d | Staphylococcus aureus | 100 | [18] |

| 178e | Staphylococcus aureus | 95 | [18] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives

This protocol describes a general procedure for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives via a coupling reaction.[19]

Materials:

-

5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

-

Appropriate aniline derivative

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other coupling agent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the aniline derivative (1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents).

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 5-methyl-3-phenylisoxazole-4-carboxamide derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of isoxazole derivatives on cancer cell lines.[3][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Isoxazole derivative stock solutions (in DMSO)

-

MTS reagent solution containing phenazine ethosulfate (PES)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the isoxazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of the MTS reagent solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][16][22][23]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Isoxazole derivative suspension/solution

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

1% (w/v) carrageenan suspension in sterile saline

-

Plethysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the rats into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the isoxazole derivative.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the isoxazole derivative or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against bacterial strains.[1][18]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Isoxazole derivative stock solutions (in DMSO)

-

Standard antibiotic (positive control)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

In a 96-well plate, add 100 µL of MHB to each well.

-

Add 100 µL of the stock solution of the isoxazole derivative to the first well and perform a two-fold serial dilution across the plate.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a growth control well (inoculum without compound) and a sterility control well (MHB only). Also, run a positive control with a standard antibiotic.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways like HSP90 and NF-κB, provide a rational basis for the design of more potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of this compound derivatives for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting multiple signal transduction pathways through inhibition of Hsp90 - ProQuest [proquest.com]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. scispace.com [scispace.com]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocytogen.com [biocytogen.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. inotiv.com [inotiv.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Isoxazole Chemistry: Claisen's Pioneering Work

An In-depth Technical Guide to the Historical Overview of Isoxazole Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and synthesis of isoxazoles, a class of five-membered heterocyclic compounds pivotal in medicinal chemistry and drug development. We delve into the seminal synthetic strategies, their evolution, and the detailed experimental protocols for key reactions, supported by quantitative data and logical diagrams to facilitate understanding and application in a research setting.

The journey into isoxazole chemistry began in the late 19th century with the foundational work of German chemist Rainer Ludwig Claisen. In 1888, he first recognized the cyclic structure of 3-methyl-5-phenylisoxazole.[1] However, the first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond.[1] A more definitive milestone was set by Claisen in 1903, who synthesized isoxazole by the oximation of propargylaldehyde acetal.[2] This early work laid the groundwork for what would become a vast and intricate field of organic synthesis.

The classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3] This method, while foundational, often suffers from a lack of regioselectivity, particularly with unsymmetrical dicarbonyls, leading to a mixture of isomeric products.

General Experimental Protocol for Claisen Isoxazole Synthesis

The following protocol is a generalized procedure for the synthesis of isoxazoles from 1,3-diketones and hydroxylamine hydrochloride.

-

Materials: 1,3-diketone (1.0 eq), hydroxylamine hydrochloride (1.1-1.5 eq), base (e.g., sodium acetate, sodium hydroxide, or pyridine), and a suitable solvent (e.g., ethanol, water).

-

Procedure:

-

Dissolve the 1,3-diketone in the chosen solvent.

-

Add hydroxylamine hydrochloride and the base to the solution.

-

The reaction mixture is then typically heated under reflux for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is isolated by pouring it into crushed ice, followed by extraction with an organic solvent.

-

The crude product is then purified, typically by recrystallization or column chromatography.

-

The Advent of a Powerful Tool: The Huisgen 1,3-Dipolar Cycloaddition

A significant leap in isoxazole synthesis came with the extensive work of Rolf Huisgen in the mid-20th century on 1,3-dipolar cycloadditions.[4] This powerful and versatile reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) to form the isoxazole ring.[2][5][6] A major advantage of this method is the ability to generate the often unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[7]

The Huisgen cycloaddition is a concerted, pericyclic reaction, which imparts a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern of the final isoxazole, is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7]

Evolution of Nitrile Oxide Generation

The in situ generation of nitrile oxides is crucial for the successful application of the Huisgen 1,3-dipolar cycloaddition. Over the years, numerous methods have been developed, each with its own advantages and limitations.

Caption: Evolution of methods for the in situ generation of nitrile oxides.

General Experimental Protocol for 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with a terminal alkyne.

-

Materials: Aldoxime (1.0 eq), terminal alkyne (1.2 eq), an oxidizing agent (e.g., N-chlorosuccinimide (NCS), Oxone®, or tert-butyl hypoiodite), a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or an aqueous medium).

-

Procedure:

-

The aldoxime and terminal alkyne are dissolved in the chosen solvent.

-

The base is added to the mixture.

-

The oxidizing agent is added portion-wise at room temperature or below.

-

The reaction is stirred for a specified time, with progress monitored by TLC.

-

Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate if an oxidizing agent was used).

-

The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a plethora of new methods for isoxazole construction, often focusing on improved efficiency, selectivity, and sustainability.

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool in isoxazole synthesis. A notable example is the copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides, which often proceeds with high regioselectivity and yield.

Caption: Simplified workflow of a copper-catalyzed isoxazole synthesis.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. For isoxazole synthesis, this has translated into the development of reactions that utilize greener solvents (like water), microwave irradiation, or ultrasound to accelerate reaction rates and improve yields, often under catalyst-free conditions.[8][9]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy for a particular isoxazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

| Synthetic Method | Key Reactants | Typical Yields (%) | Advantages | Limitations |

| Claisen Condensation | 1,3-Dicarbonyl, Hydroxylamine | 55-70 | Readily available starting materials. | Often poor regioselectivity with unsymmetrical diketones. |

| Huisgen 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide | 65-95 | High regioselectivity for 3,5-disubstituted isoxazoles, wide substrate scope, mild conditions. | Requires in situ generation of potentially unstable nitrile oxides. |

| From α,β-Unsaturated Carbonyls | Chalcone, Hydroxylamine | 65-85 | Utilizes readily accessible chalcones. | Can sometimes lead to side products. |

| Copper-Catalyzed Cycloaddition | Alkyne, Nitrile Oxide Precursor | 70-95 | High yields and regioselectivity, often milder conditions than non-catalyzed reactions. | Requires a metal catalyst, which may need to be removed from the final product. |

| Microwave/Ultrasound-Assisted | Various | 82-96 | Significantly reduced reaction times, often higher yields, and can be performed solvent-free. | Requires specialized equipment. |

Logical Workflow for Synthetic Route Selection

The decision-making process for selecting an appropriate synthetic route for a target isoxazole can be visualized as a logical workflow.

Caption: Decision workflow for selecting an isoxazole synthetic route.

Conclusion

The synthesis of isoxazoles has evolved significantly from its early beginnings with Claisen's condensation reactions to the highly versatile and efficient methods available today. The Huisgen 1,3-dipolar cycloaddition remains a cornerstone of isoxazole synthesis, with continuous improvements in the generation of nitrile oxides. Modern advancements, including copper catalysis and green chemistry approaches, have further expanded the synthetic chemist's toolbox, enabling the construction of a vast array of complex isoxazole-containing molecules for applications in drug discovery and materials science. This guide provides a solid foundation for understanding the historical context and practical application of these key synthetic methodologies.

References

- 1. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Isoxazole-5-carboxylic Acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carboxylic acid has emerged as a privileged heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, coupled with its unique electronic properties, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are presented to serve as a practical resource for professionals in the field.

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of biologically active molecules.[1][2] The incorporation of a carboxylic acid moiety at the 5-position of the isoxazole ring affords this compound, a versatile building block that combines the desirable physicochemical properties of the isoxazole core with the reactive handle of a carboxylic acid. This unique combination allows for facile derivatization and the introduction of diverse functionalities, leading to the discovery of potent and selective modulators of various biological targets.[3]

This guide will explore the synthetic routes to this compound, its characteristic chemical reactivity, and its extensive applications in drug discovery, with a particular focus on its role in the development of anti-inflammatory, anticancer, and antimicrobial agents. Furthermore, its utility as a bioisosteric replacement for the carboxylic acid group in drug design will be discussed.[2]

Physicochemical Properties

This compound is a white to slightly yellow crystalline solid with the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol .[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NO₃ | [3] |

| Molecular Weight | 113.07 g/mol | [3] |

| Melting Point | 144-148 °C | [3] |

| pKa | ~2.29 (Predicted) | [3] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [3] |

| Appearance | White to slightly yellow crystalline solid | [3] |

Synthesis of this compound and its Esters

The synthesis of the this compound core can be achieved through several established routes. The most common strategies involve the construction of the isoxazole ring via cycloaddition reactions, followed by functional group manipulations.

Synthesis of Ethyl Isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition

A prevalent method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Ethyl isoxazole-5-carboxylate can be synthesized from an aryl aldoxime and ethyl propiolate.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate [3]

-

Nitrile Oxide Generation: In a round-bottom flask, dissolve the aryl aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to the stirred mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cycloaddition: Once the formation of the nitrile oxide is complete (as indicated by TLC), add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-aryl-isoxazole-5-carboxylate.

Hydrolysis of Ethyl Isoxazole-5-carboxylate

The final step to obtain this compound is the hydrolysis of the corresponding ester.

Experimental Protocol: Hydrolysis of Ethyl Isoxazole-5-carboxylate [2]

-

To a stirred solution of the ethyl isoxazole-5-carboxylate derivative (1 equiv) in 95% ethanol (50 mL), add sodium hydroxide pellets (10 equiv).

-

Stir the mixture at room temperature for 24 hours.

-

Remove the ethanol under reduced pressure.

-

Acidify the residue with 1 N HCl to pH 2.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield the pure carboxylic acid.

Chemical Reactivity and Derivatization

The carboxylic acid functionality of this compound allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse derivatives.

Amide Bond Formation

One of the most common and important reactions is the formation of amides, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis [4]

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to obtain the desired amide derivative.

Applications in Drug Discovery

The this compound scaffold is a key component in a multitude of compounds with diverse pharmacological activities.

Anti-inflammatory Activity: COX Inhibition

Many isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[5] The isoxazole ring can mimic the binding interactions of known non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole Derivatives [6]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| C1 | >100 | 1.05 ± 0.09 | >95.23 |

| C2 | >100 | 1.41 ± 0.05 | >70.92 |

| C3 | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.25 |

| C5 | 35.54 ± 0.09 | 0.85 ± 0.04 | 41.81 |

| C6 | 52.47 ± 0.05 | 0.85 ± 0.02 | 61.72 |

| Celecoxib | 50.11 ± 1.12 | 0.45 ± 0.01 | 111.35 |

Anticancer Activity

Isoxazole-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][7][8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Isoxazole-Carboxamide Derivatives (IC₅₀ in µM) [4][7][8]

| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | B16F1 (Melanoma) | Colo205 (Colon) |

| 2a | 39.80 | 18.62 | 7.55 | 40.85 | 9.179 |

| 2b | >100 | 0.11 | >100 | - | - |

| 2d | >100 | 15.48 | 23.00 | - | - |

| 2e | >100 | >100 | 23.00 | 0.079 | - |

| Doxorubicin | - | - | - | 0.056 | - |

Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[1][9]

Table 4: Xanthine Oxidase Inhibitory Activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives [1]

| Compound | Xanthine Oxidase IC₅₀ (µM) |

| 6a | 1.52 |

| 6b | 0.45 |

| 6c | 0.13 |

| 6d | 0.28 |

| Allopurinol | 2.93 |

This compound as a Bioisostere

In drug design, the concept of bioisosterism involves the substitution of a functional group with another that has similar physicochemical properties, with the aim of improving the pharmacokinetic or pharmacodynamic profile of a lead compound. This compound and its derivatives can serve as effective bioisosteres for carboxylic acids.[2] This replacement can lead to enhanced metabolic stability, improved cell permeability, and altered pKa values, which can be advantageous for oral bioavailability and target engagement.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with broad applications in medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for the generation of diverse chemical libraries. The demonstrated efficacy of its derivatives as anti-inflammatory, anticancer, and xanthine oxidase inhibitors underscores the importance of this scaffold in modern drug discovery. The strategic use of this compound as a bioisostere for carboxylic acids offers a powerful tool for overcoming common challenges in lead optimization. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this remarkable heterocyclic core.

References

- 1. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Bentham Science [eurekaselect.com]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-5-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of isoxazole-5-carboxylic acid and its analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its broad therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes important chemical and biological pathways.

Core Concepts: The Isoxazole Scaffold

Isoxazole is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1][2] This aromatic ring system is a versatile scaffold in drug design, as its derivatives can engage in various non-covalent interactions with biological targets.[3] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, potentially leading to improved pharmacokinetic profiles and reduced toxicity.[3][4] this compound, a key derivative, serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules.[5][6]

Synthetic Methodologies

The primary route for synthesizing the isoxazole ring is through a [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene.[7][8] This method is highly versatile and allows for the introduction of various substituents, leading to a diverse library of isoxazole analogs.[7]

General Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.[9]

Materials:

-

Substituted aldehyde (1 mmol)

-

Hydroxylamine hydrochloride (1.1 mmol)

-

N-Chlorosuccinimide (NCS) (1.1 mmol)

-

Substituted alkyne (1 mmol)

-

Solvent (e.g., ethanol, chloroform)

-

Base (e.g., triethylamine, sodium hydroxide)

Procedure:

-

Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. The reaction progress is monitored by thin-layer chromatography (TLC).[9][10]

-

In situ Generation of Nitrile Oxide: The aldoxime is then treated with an oxidizing agent like N-chlorosuccinimide (NCS) to generate the nitrile oxide intermediate.[9]

-

Cycloaddition: The substituted alkyne is added to the reaction mixture containing the in situ generated nitrile oxide. The mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.[10][11]

-

Workup and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[9][10]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity: COX Inhibition